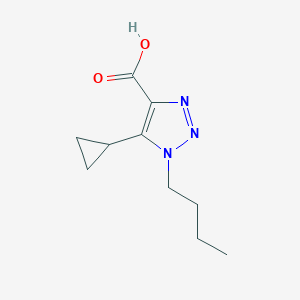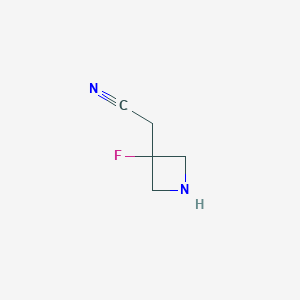
5-Butylnonan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylnonan-3-one is an organic compound that belongs to the class of ketones It is a colorless liquid with a distinct odor
準備方法
Synthetic Routes and Reaction Conditions
5-Butylnonan-3-one can be synthesized through several methods. One common synthetic route involves the ketonization of valeric acid, which can be derived from levulinic acid. Levulinic acid is first converted to valeric acid, which then undergoes ketonization to form this compound .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale ketonization processes. These processes typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Butylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted ketones and other derivatives.
科学的研究の応用
5-Butylnonan-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 5-Butylnonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
5-Nonanone:
5-Methyl-2-octanone: A related ketone with a different alkyl group substitution pattern.
Uniqueness
5-Butylnonan-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C13H26O |
|---|---|
分子量 |
198.34 g/mol |
IUPAC名 |
5-butylnonan-3-one |
InChI |
InChI=1S/C13H26O/c1-4-7-9-12(10-8-5-2)11-13(14)6-3/h12H,4-11H2,1-3H3 |
InChIキー |
PTRBKSBUWUSHPC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)CC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




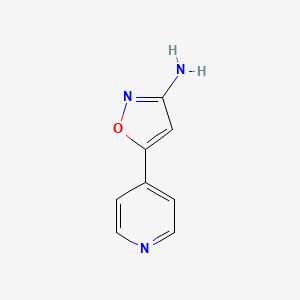
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
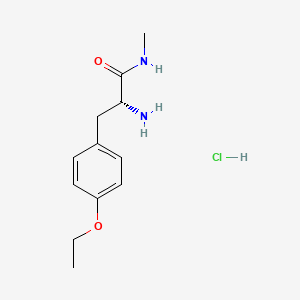
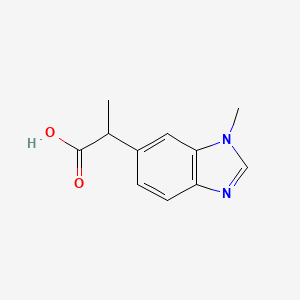
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
